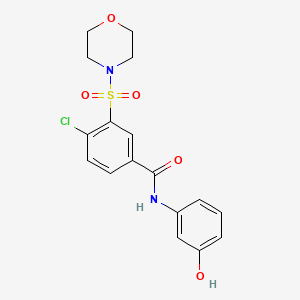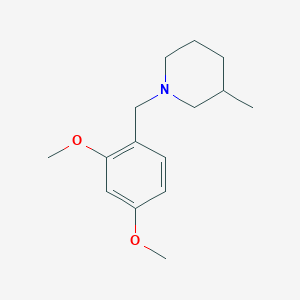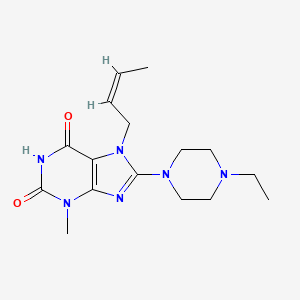
4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as CHS 828, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to exhibit anticancer, anti-inflammatory, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 is not fully understood, but it is thought to involve multiple pathways. This compound 828 has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins and ultimately results in apoptosis of cancer cells. This compound 828 has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound 828 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound 828 inhibits the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. This compound 828 has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound 828 inhibits tumor growth and metastasis in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 is that it has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, one limitation of this compound 828 is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, this compound 828 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828. One direction is to further elucidate its mechanism of action and molecular targets. Another direction is to test its safety and efficacy in clinical trials for various types of cancer and inflammatory diseases. Additionally, future research could explore the potential use of this compound 828 in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic effects. Finally, future research could investigate the potential use of this compound 828 as an immunomodulatory agent in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-hydroxyaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with morpholine and sulfonyl chloride to obtain the final product, this compound 828. The synthesis of this compound 828 has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. This compound 828 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound 828 has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Propiedades
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-15-5-4-12(17(22)19-13-2-1-3-14(21)11-13)10-16(15)26(23,24)20-6-8-25-9-7-20/h1-5,10-11,21H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGLPZWROWRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)
![4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B6083449.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)

![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)